molecular formula C9H10N2O2 B13962758 Methyl 1-(pyrimidin-5-yl)cyclopropanecarboxylate

Methyl 1-(pyrimidin-5-yl)cyclopropanecarboxylate

Cat. No.: B13962758
M. Wt: 178.19 g/mol
InChI Key: ZFNQFKXPOXPYHD-UHFFFAOYSA-N
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Description

Methyl 1-(pyrimidin-5-yl)cyclopropanecarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(pyrimidin-5-yl)cyclopropanecarboxylate typically involves the cyclopropanation of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(pyrimidin-5-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 1-(pyrimidin-5-yl)cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(pyrimidin-5-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

  • Methyl 1-(pyrimidin-4-yl)cyclopropanecarboxylate
  • Methyl 1-(pyrimidin-6-yl)cyclopropanecarboxylate

Comparison: Methyl 1-(pyrimidin-5-yl)cyclopropanecarboxylate is unique due to the position of the pyrimidine ring attachment, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 1-pyrimidin-5-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-13-8(12)9(2-3-9)7-4-10-6-11-5-7/h4-6H,2-3H2,1H3

InChI Key

ZFNQFKXPOXPYHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CN=CN=C2

Origin of Product

United States

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